DL-Allylglycine

Overview

Description

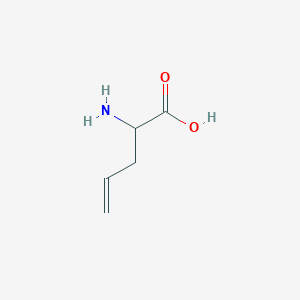

DL-Allylglycine (C₅H₉NO₂, CAS 7685-44-1) is a non-proteinogenic amino acid characterized by an allyl group attached to the α-carbon of glycine. It exists as a racemic mixture (D- and L-enantiomers) and is notable for its role as a glutamic acid decarboxylase (GAD) inhibitor, which reduces γ-aminobutyric acid (GABA) synthesis . Structurally, it features a pentenoic acid backbone with an amino group at the α-position (2-amino-4-pentenoic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Allylglycine can be synthesized through several methods. One common approach involves the ring-opening polymerization of this compound N-carboxyanhydride (NCA) with a diamino-terminated polyethylene glycol as the macroinitiator . This method is efficient and allows for the facile synthesis of the compound.

Industrial Production Methods: In industrial settings, this compound is often produced through multi-enzymatic cascades. For example, a variant with sixfold activity identified in a selection assay allowed the complete conversion of a 50 g/L solution of N-acetyl-DL-allylglycine into D-allylglycine within 18 hours . This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: DL-Allylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuroscience

DL-Allylglycine is primarily used in neuroscience to study GABAergic neurotransmission. Its role as a GABA antagonist allows researchers to investigate the effects of reduced GABA levels on neuronal excitability. Notably, studies have shown that:

- Inhibition of GABA Synthesis: this compound inhibits glutamate decarboxylase, leading to decreased GABA levels, which can induce seizures in experimental models .

- Photosensitivity Models: In kindled cats, administration of this compound resulted in increased photosensitivity, providing insights into epilepsy mechanisms .

Pharmacology

In pharmacological research, this compound is explored for its potential therapeutic applications:

- Epilepsy Treatment: Due to its ability to modulate GABA levels, it is being studied as a potential treatment for epilepsy and other neurological disorders.

- Benzodiazepine Interaction Studies: Research indicates that this compound may interact with the same molecular targets as benzodiazepines, aiding in understanding their mechanisms of action at the cellular level.

Microbial Metabolism

This compound serves as a substrate for certain bacterial strains, such as Pseudomonas putida, which can utilize it for growth. This metabolic pathway involves several enzymes that facilitate the conversion of this compound into useful intermediates, highlighting its importance in microbial biochemistry .

Case Studies

Several case studies illustrate the applications of this compound:

- Epilepsy Research : In a study involving kindled cats, administration of this compound demonstrated its potential to induce seizures and modify responses to photic stimulation, providing a reliable model for studying photosensitive epilepsy .

- Microbial Utilization : Research on Pseudomonas putida revealed that strains capable of metabolizing this compound exhibited elevated levels of specific enzymes involved in its degradation, suggesting practical applications in bioremediation or biotransformation processes .

- Pharmacological Studies : Investigations into the effects of this compound on morphine withdrawal symptoms have shown that it may influence opioid receptor activity and withdrawal behaviors in animal models .

Mechanism of Action

The mechanism of action of DL-Allylglycine involves its role as a glutamate decarboxylase inhibitor. By inhibiting this enzyme, this compound affects the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system . This inhibition can lead to changes in neuronal excitability and has implications for research into epilepsy and other neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Allylglycine vs. D-Allylglycine

Key Insight : Only the L-enantiomer is enzymatically active in GABA synthesis, while the racemic form primarily serves as a GAD inhibitor .

This compound vs. Other β-Sheet-Forming Amino Acids

Key Insight: this compound’s allyl group enables superior chemical modification compared to natural amino acids, enhancing its utility in synthetic polymers .

Comparison with Functionally Similar Compounds

GAD Inhibitors

Key Insight : this compound’s irreversible action makes it suitable for long-term GABA depletion studies but less clinically relevant due to systemic side effects .

Amino Acid-Based Hydrogel Precursors

Key Insight : PDLAG’s allyl side chain allows versatile covalent modifications, outperforming natural polypeptides in tunable material design .

Research Findings and Clinical Relevance

Metabolic and Enzymatic Effects

- Polyamine Metabolism: this compound increased ornithine decarboxylase activity by 300% and reduced S-adenosylmethionine decarboxylase activity, causing putrescine accumulation .

- Enzyme Inhibition: Showed 14% inhibition of diaminopimelate dehydrogenase at 1 mM, weaker than aspartic acid semialdehyde derivatives .

Biological Activity

DL-Allylglycine, also known as 2-Aminopent-4-enoic acid, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of glutamate decarboxylase (GAD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Inhibition of Glutamate Decarboxylase (GAD)

this compound acts primarily as a GAD inhibitor. GAD is crucial for the synthesis of gamma-aminobutyric acid (GABA) from glutamate, and its inhibition leads to decreased GABA levels in the brain. This mechanism has implications for various neurological studies, particularly in understanding seizure activities and other neurological disorders .

Biological Activity and Applications

-

Convulsant Activity

This compound exhibits convulsant properties, making it useful in studies related to epilepsy and seizure disorders. Its ability to induce seizures has been documented in various animal models, where it is administered intravenously at doses ranging from 100 to 200 mg/kg . -

Research on Opioid Withdrawal

Studies have shown that this compound can affect withdrawal symptoms in opioid-dependent models. For instance, it has been observed to influence the intensity of naloxone-precipitated withdrawal symptoms, suggesting a role in modulating opioid dependence . -

Hydrogel Development

Recent research has explored the use of this compound in creating multi-responsive hydrogels. These hydrogels exhibit unique properties such as sol-to-gel transitions triggered by heat or enzymatic activity, which can be applied in drug delivery systems and tissue engineering .

Study 1: Convulsant Properties

In a study examining the convulsant effects of this compound, researchers administered varying doses to animal models and observed the onset of seizure activity. The results indicated a clear dose-dependent response, with higher doses leading to more severe convulsions. This study highlighted the potential use of this compound as a tool for investigating seizure mechanisms and testing anticonvulsant drugs.

Study 2: Opioid Withdrawal

Another significant study investigated the effects of this compound on morphine withdrawal symptoms. The compound was found to exacerbate withdrawal signs in mice treated with naloxone, suggesting its role in enhancing the physiological responses associated with opioid withdrawal. This finding underscores the importance of GAD inhibition in withdrawal syndromes and offers insights into potential therapeutic targets for managing opioid addiction .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Application |

|---|---|---|

| GAD Inhibition | Decreases GABA synthesis | Neurological disorder research |

| Convulsant Activity | Induces seizures | Epilepsy studies |

| Opioid Withdrawal Modulation | Affects withdrawal symptoms | Opioid addiction research |

| Hydrogel Formation | Multi-responsive properties | Drug delivery and tissue engineering |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for DL-Allylglycine, and how do reaction conditions influence enantiomeric purity?

- Methodology : this compound (CAS 7685-44-1, C₅H₉NO₂) is typically synthesized via Strecker synthesis or enzymatic resolution. Key steps include:

- Thiol-ene coupling : Reacting allyl glycine derivatives with thiol-terminated polymers under UV irradiation (e.g., using AIBN as a photoinitiator) .

- Purification : Use recrystallization (ethanol/water) or chiral chromatography to isolate enantiomers. Enantiomeric purity can be assessed via polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) .

- Validation : Confirm structure via (δ 5.6–5.8 ppm for allyl protons) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology :

- NMR : Use NMR to resolve stereoisomers; allylic carbons appear at ~115–125 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 116.1) .

- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) for purity analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity or reactivity data for this compound across studies?

- Methodology :

- Contradiction Analysis : Systematically compare reaction conditions (pH, temperature, catalysts) and purity levels (≥95% by HPLC) across studies .

- Reproducibility Testing : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for amino acid synthesis) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What role does this compound play in designing peptidomimetic polymers, and what are key considerations in copolymer synthesis?

- Methodology :

- Monomer Design : this compound’s allyl group enables post-polymerization modifications (e.g., thiol-ene "click" chemistry for functionalizing side chains) .

- Copolymer Synthesis : Optimize monomer feed ratios (e.g., this compound:DL-Propargylglycine at 1:1) and initiators (e.g., azobisisobutyronitrile) to control molecular weight (target ~10–20 kDa) .

- Characterization : Use GPC for polydispersity analysis and DSC/TGA for thermal stability profiling .

Q. Methodological Best Practices

Table 1: Common Analytical Techniques for this compound Research

Q. Key Considerations for Experimental Design

- Safety Protocols : Handle this compound in fume hoods; refer to SDS guidelines for PPE (gloves, lab coats) despite limited toxicity data .

- Data Reproducibility : Document all synthesis parameters (e.g., solvent purity, stirring time) to enable replication .

- Ethical Reporting : Disclose enantiomeric ratios and impurity levels in publications to avoid misinterpretation .

Properties

IUPAC Name |

2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | allylglycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allylglycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313217 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-44-1, 1069-48-3 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-aminopent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.